molecular formula C19H17Cl2N3O B2712556 4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one CAS No. 915189-52-5

4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one

Cat. No. B2712556
CAS RN: 915189-52-5
M. Wt: 374.27
InChI Key: XJEPOMLYZOLXLY-UHFFFAOYSA-N
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Description

“4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one” is a compound that contains a benzimidazole moiety . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in databases . The molecular formula is C15H17Cl2N3O2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available literature, benzimidazole derivatives are known to show a broad range of biological activities .

Scientific Research Applications

Cancer Research

One of the significant applications of compounds related to 4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one is in cancer research. ABT-888, a derivative with a methyl-substituted quaternary center linked to the benzimidazole ring system, has shown potency against both PARP-1 and PARP-2 enzymes. It has been evaluated in human phase I clinical trials for its effectiveness in treating cancer, especially in combination with other drugs like temozolomide and carboplatin (Penning et al., 2009).

Synthesis of Heterocyclic Compounds

Compounds structurally related to this chemical are used in the synthesis of various heterocyclic compounds. For instance, compounds with substituted-1',3'-benzothiazol-2'-yl moieties have been synthesized for pharmacological evaluation. These have shown potential in antibacterial and antifungal activities, highlighting their relevance in developing new drugs (Mistry & Desai, 2006).

Agricultural Applications

In agriculture, related compounds like Carbendazim (MBC) are utilized for the prevention and control of fungal diseases in plants. The development of solid lipid nanoparticles and polymeric nanocapsules carrying these compounds has been explored to improve the delivery and reduce the environmental and human toxicity of these fungicides (Campos et al., 2015).

Material Science

In the field of materials science, similar benzimidazole-containing compounds have been used in the synthesis of new soluble polyimides. These materials have shown improved adhesion to copper and are used as interlevel dielectrics, demonstrating their potential in electronic applications (Chung et al., 2001).

Neuropeptide Y Receptor Antagonists

Derivatives of benzimidazoles, structurally akin to the subject compound, have been synthesized as selective neuropeptide Y Y1 receptor antagonists. This research is aimed at developing antiobesity drugs, showcasing the compound's relevance in addressing metabolic disorders (Zarrinmayeh et al., 1998).

properties

IUPAC Name

4-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O/c1-23-11-13(9-18(23)25)19-22-16-4-2-3-5-17(16)24(19)10-12-6-7-14(20)15(21)8-12/h2-8,13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEPOMLYZOLXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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